molecular formula C13H12N2O B12903298 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone CAS No. 64571-46-6

1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone

Cat. No.: B12903298
CAS No.: 64571-46-6
M. Wt: 212.25 g/mol
InChI Key: OBZRZOJWDPJWSA-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone is a pyrimidine derivative featuring a phenyl group at position 6 and a methyl group at position 2 of the pyrimidine core, with an acetyl substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. Its synthesis likely involves condensation reactions between substituted acetophenones and amidines or via functionalization of preformed pyrimidine rings .

Properties

CAS No.

64571-46-6

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-(2-methyl-6-phenylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C13H12N2O/c1-9(16)12-8-13(15-10(2)14-12)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

OBZRZOJWDPJWSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone typically involves the reaction of 2-methyl-6-phenylpyrimidine with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Applications of 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone

This compound is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its primary use lies in its role as a building block for synthesizing complex heterocyclic compounds, enzyme inhibition research, potential therapeutic applications, and material development.

Applications

  • Chemistry this compound serves as a fundamental building block in the creation of more complex heterocyclic compounds. The synthesis of this compound typically involves reacting 2-methyl-6-phenylpyrimidine with ethanoyl chloride under anhydrous conditions, often in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
  • Biology The compound is investigated for its potential as an enzyme inhibitor and its effects on various biochemical pathways. The mechanism of action involves interaction with specific molecular targets, such as binding to enzyme active sites to inhibit their activity, modulating biochemical pathways and potentially leading to therapeutic effects.
  • Medicine Researches explore the potential therapeutic effects of this compound, including anti-inflammatory and anticancer properties.
  • Industry This compound is utilized in developing new materials and as a precursor in synthesizing pharmaceuticals. Industrial production methods often mirror the synthetic routes used in smaller-scale preparations but are adapted for larger volumes, potentially using continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques, including recrystallization and column chromatography, are employed to obtain high-purity products.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Oxidation reactions can transform the compound into corresponding pyrimidine N-oxides. Common oxidizing agents for this process include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives. Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
  • Substitution Electrophilic substitution can occur at the phenyl ring, introducing various substituents. Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone with structurally related pyrimidine and aromatic ketone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Comparisons

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Key Features Reference
This compound 2-CH₃, 6-Ph, 4-COCH₃ C₁₃H₁₂N₂O Phenyl at position 6 Target
1-(6-Methylpyrimidin-4-yl)ethanone 6-CH₃, 4-COCH₃ C₇H₈N₂O Lacks phenyl group
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone 6-CH₃, 4-Ph, 2-S, 5-COCH₃ C₁₃H₁₄N₂OS Thione group (S), dihydro ring
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone 4-F-Ph, 6-CH₃, 2-S, 5-COCH₃ C₁₃H₁₃FN₂OS Fluorophenyl substituent
1-(3,4-dihydroxy-6-methylphenyl)-ethanone Non-pyrimidine, dihydroxy phenyl C₉H₁₀O₃ Acetylated dihydroxybenzene

Key Observations:

  • Positional Effects : The phenyl group at position 6 in the target compound contrasts with fluorophenyl (position 4 in ) and methoxyphenyl (position 4 in ) derivatives. Positional changes influence steric bulk and electronic effects, altering binding affinities in biological systems.
  • Thione vs.
  • Fluorine Substituents : The fluorophenyl group in introduces electronegativity, which may enhance metabolic stability and membrane permeability compared to the unsubstituted phenyl group in the target compound.

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (MW: 212.25 g/mol) is heavier than 1-(6-Methylpyrimidin-4-yl)ethanone (MW: 136.15 g/mol, ) due to the phenyl group. Its logP (estimated ~2.5) is higher than fluorophenyl derivatives (logP ~2.1 for ), indicating increased lipophilicity. The thione-containing compound (MW: 250.33 g/mol) has higher polarity due to the sulfur atom, reducing logP compared to the target compound.
  • Hydrogen Bonding: The acetyl group in all compounds acts as a hydrogen bond acceptor. Thione derivatives (C=S) in can act as hydrogen bond donors, enhancing interactions with biological targets.

Biological Activity

1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone is a compound belonging to the pyrimidine class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C13H12N2OC_{13}H_{12}N_{2}O. Its structure features a pyrimidine ring substituted with a methyl and phenyl group, which contributes to its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. Specifically, studies have shown that pyrimidine derivatives can act as inhibitors of key enzymes involved in cell signaling pathways, potentially impacting processes such as inflammation and cancer progression.

Biological Activities

  • Anticancer Activity :
    • Several studies have reported that pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of cancer cells, including HeLa and AGS cell lines .
    • Table 1 summarizes the IC50 values for related compounds against different cancer cell lines:
    CompoundCell LineIC50 (µM)
    This compoundHeLa53.02
    1-(4-methyl-2-phenylpyrimidin-5-YL)ethanoneAGS45.00
    Pyrimidine derivative XK56230.00
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial activity. Certain pyrimidine derivatives have demonstrated effectiveness against bacterial strains such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL .
  • Cognitive Enhancement :
    • Some studies suggest that pyrimidine derivatives may enhance cognitive function by acting on muscarinic acetylcholine receptors (mAChRs). These findings indicate potential applications in treating cognitive deficits associated with disorders like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of various pyrimidine derivatives, including this compound. The compound was tested on HeLa cells, showing significant cytotoxicity with an IC50 value of 53.02 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, a series of pyrimidine derivatives were synthesized and tested against Enterococcus faecalis. The derivative corresponding to this compound exhibited an MIC of 16 µg/mL, indicating strong antibacterial activity.

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